molecular formula C11H6Cl3NO2 B11758970 (4E)-3-(Chloromethyl)-4-(2,4-dichlorobenzylidene)-isoxazol-5(4H)-one

(4E)-3-(Chloromethyl)-4-(2,4-dichlorobenzylidene)-isoxazol-5(4H)-one

Cat. No.: B11758970
M. Wt: 290.5 g/mol
InChI Key: JGRJKYICZWIMAU-FPYGCLRLSA-N
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Description

(4E)-3-(Chloromethyl)-4-(2,4-dichlorobenzylidene)-isoxazol-5(4H)-one is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-(Chloromethyl)-4-(2,4-dichlorobenzylidene)-isoxazol-5(4H)-one typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes or alkenes.

    Introduction of Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Formation of Dichlorobenzylidene Group: The dichlorobenzylidene group can be introduced through a condensation reaction between 2,4-dichlorobenzaldehyde and the isoxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-(Chloromethyl)-4-(2,4-dichlorobenzylidene)-isoxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

(4E)-3-(Chloromethyl)-4-(2,4-dichlorobenzylidene)-isoxazol-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-3-(Chloromethyl)-4-(2,4-dichlorobenzylidene)-isoxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl and dichlorobenzylidene groups may play a crucial role in binding to these targets and exerting the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    (4E)-3-(Chloromethyl)-4-(benzylidene)-isoxazol-5(4H)-one: Lacks the dichloro substitution on the benzylidene group.

    (4E)-3-(Methyl)-4-(2,4-dichlorobenzylidene)-isoxazol-5(4H)-one: Lacks the chloromethyl group.

Uniqueness

(4E)-3-(Chloromethyl)-4-(2,4-dichlorobenzylidene)-isoxazol-5(4H)-one is unique due to the presence of both chloromethyl and dichlorobenzylidene groups, which confer distinct chemical reactivity and potential biological activities. These structural features may enhance its binding affinity to molecular targets and improve its efficacy in various applications.

Properties

Molecular Formula

C11H6Cl3NO2

Molecular Weight

290.5 g/mol

IUPAC Name

(4E)-3-(chloromethyl)-4-[(2,4-dichlorophenyl)methylidene]-1,2-oxazol-5-one

InChI

InChI=1S/C11H6Cl3NO2/c12-5-10-8(11(16)17-15-10)3-6-1-2-7(13)4-9(6)14/h1-4H,5H2/b8-3+

InChI Key

JGRJKYICZWIMAU-FPYGCLRLSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/2\C(=NOC2=O)CCl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C2C(=NOC2=O)CCl

Origin of Product

United States

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